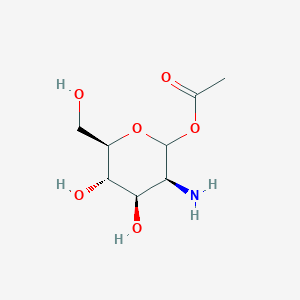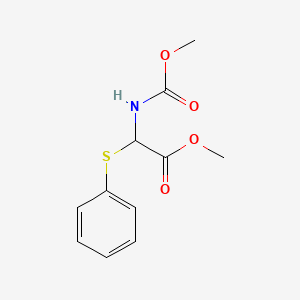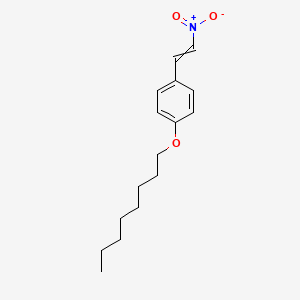
Pyrazinamine, 5-(4-pyridinyl)-N-(2-thienylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazinamine, 5-(4-pyridinyl)-N-(2-thienylmethyl)- is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazine ring, a pyridine ring, and a thienyl group, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinamine, 5-(4-pyridinyl)-N-(2-thienylmethyl)- typically involves multi-step organic reactions. One common method includes the reaction of 4-pyridinecarboxaldehyde with 2-thiophenemethylamine under specific conditions to form the intermediate, which is then cyclized with pyrazine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Pyrazinamine, 5-(4-pyridinyl)-N-(2-thienylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Pyrazinamine, 5-(4-pyridinyl)-N-(2-thienylmethyl)- is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biology, this compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, Pyrazinamine, 5-(4-pyridinyl)-N-(2-thienylmethyl)- is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mecanismo De Acción
The mechanism of action of Pyrazinamine, 5-(4-pyridinyl)-N-(2-thienylmethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazinamide: A related compound used as an anti-tuberculosis drug.
Pyridine derivatives: Compounds with similar pyridine rings but different functional groups.
Thiophene derivatives: Compounds with similar thienyl groups but different functional groups.
Uniqueness
Pyrazinamine, 5-(4-pyridinyl)-N-(2-thienylmethyl)- is unique due to its combination of pyrazine, pyridine, and thienyl groups. This combination provides a distinct set of chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
821783-98-6 |
|---|---|
Fórmula molecular |
C14H12N4S |
Peso molecular |
268.34 g/mol |
Nombre IUPAC |
5-pyridin-4-yl-N-(thiophen-2-ylmethyl)pyrazin-2-amine |
InChI |
InChI=1S/C14H12N4S/c1-2-12(19-7-1)8-17-14-10-16-13(9-18-14)11-3-5-15-6-4-11/h1-7,9-10H,8H2,(H,17,18) |
Clave InChI |
FZNGQVBOWZHMTR-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)CNC2=NC=C(N=C2)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(prop-1-en-1-yl)benzene](/img/structure/B12535262.png)
![3-[(Furan-2-yl)methyl]-2-(pyridin-3-yl)quinazolin-4(3H)-one](/img/structure/B12535266.png)


![10-(4-Fluorophenyl)benzo[h]quinoline](/img/structure/B12535277.png)


![(2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12535292.png)


![Phosphoramidic dichloride, [[(3,4-dimethoxyphenyl)amino]carbonyl]-](/img/structure/B12535324.png)
